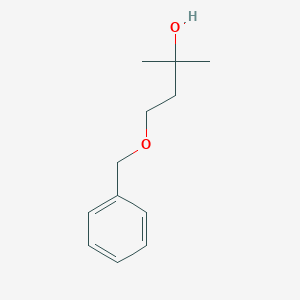
4-(Benzyloxy)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-methylbutan-2-ol is an organic compound that belongs to the class of alcohols It features a benzyloxy group attached to a butanol backbone, with a methyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzyl alcohol with 2-methyl-2-butanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . Another method includes the use of benzyl chloride and 2-methyl-2-butanol in the presence of a strong base like sodium hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Various substituted butanols.
Scientific Research Applications
4-(Benzyloxy)-2-methylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-methylbutan-2-ol involves its interaction with various molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that exert biological effects. The pathways involved may include oxidative stress responses and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Benzyloxy)-2-methylbutan-2-ol is unique due to its specific structural features, such as the benzyloxy group and the methyl substitution at the second carbon. These characteristics confer distinct chemical reactivity and biological activity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-(Benzyloxy)-2-methylbutan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential applications.
This compound is characterized by its benzyloxy group, which influences its reactivity and interaction with biological systems. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a substrate for enzymes, leading to the formation of reactive intermediates that may exert biological effects through modulation of cellular signaling pathways and oxidative stress responses .
Antimycobacterial Activity
Recent studies have explored the compound's potential as an antimycobacterial agent. A series of derivatives based on 4-(benzyloxy)benzyl groups were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (Mtb). The results indicated that certain derivatives exhibited significant activity against both drug-susceptible and drug-resistant strains of Mtb, suggesting that modifications to the benzyloxy group can enhance biological efficacy .
Antioxidant Properties
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of preventing cellular damage associated with various diseases .
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound exhibits selective toxicity towards cancer cell lines. In comparative studies, certain concentrations resulted in significant inhibition of cell proliferation, indicating its potential as a lead compound for anticancer drug development .
Case Studies
Research Findings
The following summarizes key findings from recent research:
- Antimycobacterial Activity : Compounds derived from 4-(benzyloxy)benzyl structures were synthesized and tested against Mtb, revealing effective inhibition rates .
- Antioxidant Effects : The compound showed notable free radical scavenging abilities, contributing to its potential protective effects in oxidative stress-related conditions .
- Cytotoxic Effects : In vitro studies indicated that certain concentrations could inhibit cancer cell growth significantly, suggesting further exploration for therapeutic applications .
Properties
CAS No. |
138432-95-8 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methyl-4-phenylmethoxybutan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-12(2,13)8-9-14-10-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
JKJJBQPURRJMLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















